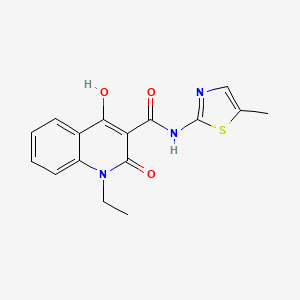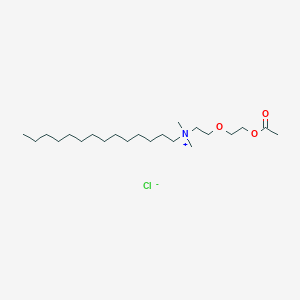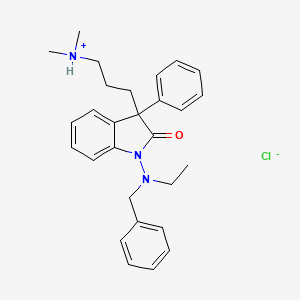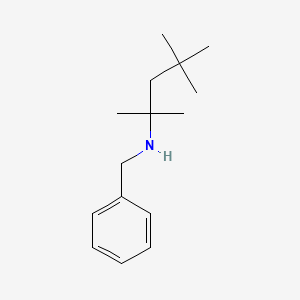![molecular formula C12H13NS B11998270 1-[2-(Methylsulfanyl)phenyl]cyclobutanecarbonitrile](/img/structure/B11998270.png)
1-[2-(Methylsulfanyl)phenyl]cyclobutanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Methylsulfanyl)phenyl]cyclobutanecarbonitrile is an organic compound with the molecular formula C12H13NS It is characterized by a cyclobutane ring attached to a phenyl group substituted with a methylsulfanyl group and a nitrile group
Preparation Methods
The synthesis of 1-[2-(Methylsulfanyl)phenyl]cyclobutanecarbonitrile typically involves the following steps:
Cyclobutanecarbonitrile Formation: The cyclobutanecarbonitrile core can be synthesized through a cyclization reaction involving appropriate precursors.
Phenyl Substitution: The phenyl group is introduced via a substitution reaction, often using a halogenated phenyl compound.
Methylsulfanyl Group Addition: The methylsulfanyl group is added through a nucleophilic substitution reaction, where a thiol or sulfide reagent reacts with the phenyl group.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.
Chemical Reactions Analysis
1-[2-(Methylsulfanyl)phenyl]cyclobutanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(Methylsulfanyl)phenyl]cyclobutanecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism by which 1-[2-(Methylsulfanyl)phenyl]cyclobutanecarbonitrile exerts its effects involves interactions with molecular targets and pathways. The methylsulfanyl group can participate in various biochemical interactions, potentially affecting enzyme activity or receptor binding. The nitrile group may also play a role in modulating the compound’s reactivity and interactions .
Comparison with Similar Compounds
1-[2-(Methylsulfanyl)phenyl]cyclobutanecarbonitrile can be compared with similar compounds such as:
1-Phenylcyclobutanecarbonitrile: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.
1-[2-(Methylsulfonyl)phenyl]cyclobutanecarbonitrile: Contains a sulfonyl group instead of a sulfanyl group, leading to different oxidation states and reactivity.
1-[2-(Ethylsulfanyl)phenyl]cyclobutanecarbonitrile: Has an ethylsulfanyl group instead of a methylsulfanyl group, affecting its steric and electronic properties.
Properties
Molecular Formula |
C12H13NS |
|---|---|
Molecular Weight |
203.31 g/mol |
IUPAC Name |
1-(2-methylsulfanylphenyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H13NS/c1-14-11-6-3-2-5-10(11)12(9-13)7-4-8-12/h2-3,5-6H,4,7-8H2,1H3 |
InChI Key |
IFXBVFSAOIPYJP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1C2(CCC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




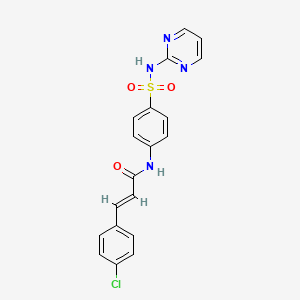
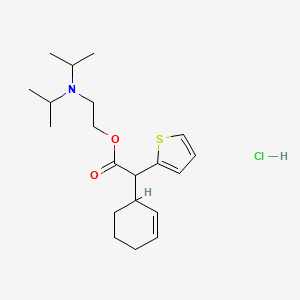
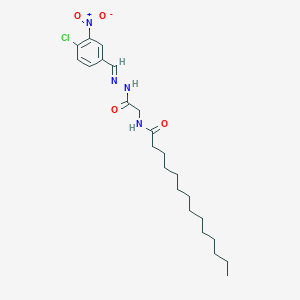

![3-(6-[3-(acetyloxy)phenyl]-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)phenyl acetate](/img/structure/B11998236.png)
